![molecular formula C13H13ClN2O4 B1418770 Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate CAS No. 1189105-82-5](/img/structure/B1418770.png)
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is a chemical compound with the empirical formula C13H13ClN2O4 . Its molecular weight is 296.71 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C(OCC)C1=NC2=CC(OC)=C(OC)C=C2C(Cl)=N1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 296.71 , and its empirical formula is C13H13ClN2O4 .Scientific Research Applications
Antioxidant Activity Evaluation
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are employed to determine the antioxidant activity of compounds. These methods are based on chemical reactions and use spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions being analyzed. Such assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the potential application of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate in understanding its antioxidant properties (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).
Antimicrobial and Anticancer Potential
Chloroquine and its derivatives, sharing structural similarities with Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate, have been explored for their antimicrobial and anticancer properties. Despite the emergence of resistant strains limiting its use against malaria, ongoing research has uncovered biochemical properties of Chloroquine that inspire its repurposing in managing various diseases. This indicates a potential research direction for Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate in understanding its biochemical mechanisms and potential therapeutic applications (Njaria et al., 2015).
Antioxidant Mechanisms and Kinetics
Understanding the chemical principles of antioxidant capacity assays, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), provides insights into the antioxidant mechanisms and kinetics of various compounds. The classification and analysis of these assays help in evaluating the antioxidant activities of compounds like Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate. The review of these assays can guide the selection of appropriate methods for investigating the antioxidant properties of complex samples, including Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (Huang et al., 2005).
Enhancing Environmental Remediation
The treatment of organic pollutants using enzymatic approaches has seen interest in the remediation of wastewater from industries. Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate, with potential redox properties, could be explored within this context, especially in enhancing the degradation efficiency of recalcitrant compounds in wastewater. The role of redox mediators in improving the range and efficiency of degradation highlights an area for further research on Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (Husain & Husain, 2007).
properties
IUPAC Name |
ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-15-8-6-10(19-3)9(18-2)5-7(8)11(14)16-12/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJFJYTEIHSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671246 | |
Record name | Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
CAS RN |
1189105-82-5 | |
Record name | Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.